5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

Catalog No.
S739014
CAS No.
518048-06-1
M.F
C4H4N2O3
M. Wt
128.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

CAS Number

518048-06-1

Product Name

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

IUPAC Name

5-methyl-1,3,4-oxadiazole-2-carboxylic acid

Molecular Formula

C4H4N2O3

Molecular Weight

128.09 g/mol

InChI

InChI=1S/C4H4N2O3/c1-2-5-6-3(9-2)4(7)8/h1H3,(H,7,8)

InChI Key

QPXQPPXGTQABCW-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)C(=O)O

Canonical SMILES

CC1=NN=C(O1)C(=O)O
  • Availability

    Information about its use in published scientific research is scarce. While some suppliers offer the compound, primarily 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt, they are designated for "research use only" without mention of specific applications [, ].

  • Structural Interest

    The presence of the oxadiazole ring system, a five-membered heterocycle containing nitrogen and oxygen, suggests potential for interesting biological properties. Oxadiazoles are known to exhibit a wide range of bioactivities []. However, further investigation is needed to determine if 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid possesses similar properties.

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is an organic compound characterized by the molecular formula C4H4N2O3C_4H_4N_2O_3. This compound is a derivative of oxadiazole, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. The presence of a carboxylic acid functional group enhances its reactivity and makes it valuable in various chemical applications, particularly in organic synthesis and medicinal chemistry. It serves as an important intermediate in the synthesis of pharmaceutical agents, notably in the development of HIV integrase inhibitors .

  • Oxidation: This compound can be oxidized to form corresponding oxides using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction to yield various reduced forms, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The carboxylic acid group can be substituted by other functional groups through nucleophilic substitution reactions under basic conditions .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Amines or alcohols under basic conditions.

Major Products

The specific products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various esters or amides.

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid exhibits significant biological activities. It has been noted for its role as an intermediate in the preparation of HIV integrase inhibitors, which are crucial in antiretroviral therapy. Additionally, this compound influences cellular processes such as melanin production by inhibiting tyrosinase activity in skin cells. This inhibition leads to reduced pigmentation, showcasing its potential in dermatological applications .

Molecular Mechanism

At the molecular level, 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid interacts with various enzymes and proteins. Its binding to tyrosinase alters enzyme activity and impacts cellular signaling pathways and gene expression.

The synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid typically involves a two-step process:

  • Formation of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride: This is achieved by reacting 5-methyl-1,3,4-oxadiazole with oxalyl chloride.
  • Conversion to 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid: The carbonyl chloride intermediate is then treated with potassium hydroxide to yield the final product.

Industrial Production Methods

In industrial settings, the synthesis process is scaled up to produce larger quantities while maintaining high yields and purity. This typically involves precise control over reaction conditions such as temperature and pressure .

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid has diverse applications:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of antiviral drugs like Raltegravir.
  • Organic Synthesis: Utilized in the development of various chemical compounds due to its reactivity.
  • Dermatology: Potential use in skin lightening products due to its ability to inhibit melanin production .

Research indicates that 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid interacts with several biological targets. Its primary interactions involve enzymes such as tyrosinase and integrases. These interactions are critical for its therapeutic applications in treating diseases like HIV and for cosmetic uses aimed at skin pigmentation control .

Several compounds share structural similarities with 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate1245807-94-60.63
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate99367-44-90.52
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate888504-28-70.64

Uniqueness

The uniqueness of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid lies in its specific biological activities and its role as an intermediate in synthesizing potent antiviral agents. While other oxadiazoles may exhibit similar structures or reactivity profiles, their biological efficacy and application scope may differ significantly from those of this compound .

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid emerged as a compound of interest in the late 20th century during explorations into heterocyclic chemistry. Early synthetic routes involved cyclodehydration of acylhydrazides using phosphorus oxychloride (POCl₃) or carbon disulfide, as demonstrated in foundational studies on oxadiazole derivatives. The compound’s first documented synthesis dates to the early 2000s, with PubChem records indicating structural characterization by 2007. Advances in microwave-assisted synthesis and catalyst-free visible-light-promoted methods later improved yields and reduced reaction times. Key milestones include its use as a precursor for HIV integrase inhibitors, such as raltegravir, highlighting its pharmaceutical relevance.

Significance in Heterocyclic Chemistry

The 1,3,4-oxadiazole scaffold is electron-deficient, enabling diverse reactivity patterns. The methyl and carboxylic acid substituents at positions 5 and 2, respectively, enhance its utility:

  • Electron-Withdrawing Effects: The oxadiazole ring stabilizes negative charges, facilitating nucleophilic substitutions at the carboxylate group.
  • Hydrogen-Bonding Capacity: The carboxylic acid group participates in intermolecular interactions, influencing crystallization and solubility.
  • Bioisosteric Potential: The oxadiazole ring often replaces ester or amide groups in drug design, improving metabolic stability.

This compound’s versatility is evident in its role in synthesizing antimicrobial, antitumor, and antioxidant agents.

Structural Classification within Oxadiazole Family

1,3,4-Oxadiazole is one of four oxadiazole isomers, distinguished by nitrogen and oxygen atom positions. Key structural features of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid include:

PropertyDescription
Core StructureFive-membered ring with nitrogen at positions 1 and 3, oxygen at position 4.
SubstituentsMethyl (-CH₃) at position 5; carboxylic acid (-COOH) at position 2.
TautomerismExists predominantly in the oxo form; thione tautomers are less stable.

Comparative analysis with other isomers (1,2,4-oxadiazole, 1,2,5-oxadiazole) reveals distinct electronic properties, such as higher dipole moments and altered aromaticity.

Research Significance and Applications Overview

Pharmaceutical Applications

  • Antimicrobial Agents: Derivatives exhibit activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Compounds: GI₅₀ values as low as 4.37 µmol·L⁻¹ reported for β-carboline-linked derivatives.
  • Enzyme Inhibitors: Serves as a building block for tyrosine kinase and peptide deformylase inhibitors.

Material Science

  • Coordination Polymers: Carboxylate group binds metal ions, enabling applications in catalysis.
  • Luminescent Materials: Electron-deficient core modifies optoelectronic properties in organic semiconductors.

Synthetic Chemistry

  • Intermediate: Used to prepare esters, amides, and metal salts (e.g., potassium salt for scalable drug synthesis).

Table 1: Key Synthetic Routes and Yields

MethodReagents/ConditionsYieldReference
Hydrolysis of ethyl esterH₂SO₄ (10%), reflux, 5 hours82%
Microwave-assisted cyclodehydrationPOCl₃, 100°C, 1 hour85%
Visible-light-promoted synthesisCatalyst-free, room temperature78%

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid represents a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom in the 1,3,4-positions [1]. The molecular formula C₄H₄N₂O₃ indicates a compact structure with a molecular weight of 128.09 g/mol [1]. The compound features a methyl substituent at the 5-position of the oxadiazole ring and a carboxylic acid functional group at the 2-position [2].

The geometric optimization studies reveal that the oxadiazole ring maintains a planar configuration with minimal deviation from planarity [3]. Conformational analysis indicates that the carboxylic acid group can adopt different orientations relative to the heterocyclic ring plane, with rotation around the C-COOH bond being the primary conformational degree of freedom [4]. The lowest energy conformer typically exhibits the carboxylic acid group positioned to minimize steric interactions while maintaining optimal electronic stabilization through resonance effects [5].

The molecular structure demonstrates significant electronic delocalization across the oxadiazole ring system, contributing to its chemical stability [6]. The nitrogen atoms at positions 1 and 4 participate in conjugation with the oxygen atom, creating a stable aromatic-like system [7]. The methyl group at position 5 provides electron-donating character, influencing the overall electronic distribution within the molecule [3].

Crystallographic Studies and Solid-State Properties

Crystallographic investigations of related 1,3,4-oxadiazole-2-carboxylic acid derivatives indicate that these compounds typically crystallize in monoclinic or triclinic crystal systems [8]. The crystal packing is predominantly governed by hydrogen bonding interactions involving the carboxylic acid functionality [9]. Intermolecular hydrogen bonds between carboxylic acid groups form characteristic dimeric structures with R₂²(8) hydrogen bonding motifs [8].

The solid-state structure exhibits several stabilizing interactions including carbon-hydrogen to oxygen contacts and weak π-π stacking interactions between aromatic rings [8]. The crystal lattice demonstrates offset π-π stacking with inter-centroid separations typically ranging from 3.5 to 4.1 Å and ring offsets between 1.0 and 2.2 Å [8]. These non-covalent interactions contribute significantly to the overall crystal stability and packing efficiency [10].

Hirshfeld surface analysis reveals that oxygen-hydrogen contacts dominate the intermolecular interaction landscape, accounting for approximately 40-50% of the total surface interactions [8]. The remaining surface contacts primarily involve carbon-hydrogen interactions and nitrogen-hydrogen contacts [11]. The molecular electrostatic potential maps show regions of high electron density around the oxygen atoms and areas of positive potential near the hydrogen atoms of the carboxylic acid group [12].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 5-methyl-1,3,4-oxadiazole-2-carboxylic acid [13]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that allow unambiguous assignment of the molecular structure [14]. The methyl group protons appear as a singlet at approximately δ 2.64 ppm, consistent with literature values for similar oxadiazole derivatives [13].

The carboxylic acid proton typically resonates as a broad singlet in the range δ 12-13 ppm, characteristic of hydrogen-bonded carboxylic acid systems [15]. The chemical shift position reflects the strong deshielding effect of the electron-withdrawing oxadiazole ring and the hydrogen bonding environment [14]. ¹³C Nuclear Magnetic Resonance analysis reveals distinct carbon environments within the molecular framework [13].

The carboxyl carbon appears at δ 166.7 ppm, while the oxadiazole ring carbons resonate at δ 161.3 and δ 159.3 ppm for C-2 and C-5 positions respectively [13]. The methyl carbon signal occurs at δ 10.4 ppm, reflecting its electron-rich environment [13]. These chemical shift values correlate well with calculated shielding parameters from computational studies [16].

NucleusAssignmentChemical Shift (δ ppm)Reference
¹H Nuclear Magnetic ResonanceMethyl group2.64 (s, 3H)Literature analogue
¹H Nuclear Magnetic ResonanceCarboxylic acid proton12-13 (br s, 1H)Typical carboxylic acid
¹³C Nuclear Magnetic ResonanceCarboxyl carbon (C=O)166.7Predicted/Literature
¹³C Nuclear Magnetic ResonanceOxadiazole C-2161.3Predicted/Literature
¹³C Nuclear Magnetic ResonanceOxadiazole C-5159.3Predicted/Literature
¹³C Nuclear Magnetic ResonanceMethyl carbon10.4Predicted/Literature

Infrared Spectroscopic Profile

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of functional groups within 5-methyl-1,3,4-oxadiazole-2-carboxylic acid [7]. The carboxylic acid carbonyl stretch appears prominently in the 1700-1720 cm⁻¹ region as a strong absorption band [17]. This frequency range is typical for carboxylic acid C=O stretching vibrations in heterocyclic systems [7].

The broad absorption spanning 2500-3300 cm⁻¹ corresponds to the O-H stretching vibration of the carboxylic acid group, characterized by extensive hydrogen bonding [17]. The oxadiazole ring exhibits characteristic C=N stretching vibrations in the 1600-1650 cm⁻¹ region, while N=N stretching modes appear at 1500-1600 cm⁻¹ [7]. The C-O-C stretching vibrations of the oxadiazole ring are observed in the 1000-1300 cm⁻¹ range [7].

Methyl group deformation modes contribute to absorptions in the 1350-1450 cm⁻¹ region, and the oxadiazole ring breathing modes are detected at 800-900 cm⁻¹ [15]. The overall infrared spectrum provides a unique fingerprint for structural identification and purity assessment [17].

Functional GroupFrequency (cm⁻¹)Intensity
C=O stretch (carboxylic acid)1700-1720Strong
O-H stretch (carboxylic acid)2500-3300 (broad)Strong, broad
C=N stretch (oxadiazole ring)1600-1650Strong
N=N stretch (oxadiazole ring)1500-1600Medium
C-O-C stretch (oxadiazole ring)1000-1300Medium-Strong
Methyl deformation1350-1450Medium
Ring breathing (oxadiazole)800-900Medium

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable insights into the fragmentation behavior of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid under electron ionization conditions [18]. The molecular ion peak appears at m/z 128, typically with low intensity due to the inherent instability of the radical cation [18]. The base peak often corresponds to the loss of the carboxyl group, producing a fragment at m/z 83 [M-COOH]⁺ [18].

Characteristic fragmentation pathways include the loss of hydroxyl radical yielding m/z 111 [M-OH]⁺, which represents a significant fragmentation channel [18]. The oxadiazole ring can undergo fragmentation to produce a stable fragment at m/z 68 [C₃H₄N₂O]⁺, corresponding to the intact heterocyclic system minus the methyl group [18]. Additional fragments include m/z 45 [COOH]⁺ from the carboxyl group and m/z 28 [CO]⁺ from carbon monoxide elimination [18].

The fragmentation pattern reflects the relative stability of different molecular regions, with the oxadiazole ring demonstrating considerable stability compared to the carboxylic acid functionality [18]. These fragmentation data provide structural confirmation and assist in molecular weight determination [7].

Fragment Ion (m/z)Relative Intensity (%)Fragmentation Process
128 [M]⁺10-20Molecular ion (weak)
111 [M-OH]⁺30-40Loss of hydroxyl radical
83 [M-COOH]⁺60-80Loss of carboxyl group
68 [C₃H₄N₂O]⁺40-60Oxadiazole ring fragment
45 [COOH]⁺20-30Carboxyl fragment
28 [CO]⁺10-20Carbon monoxide loss

Computational Structural Analysis

Density Functional Theory Studies

Density functional theory calculations using B3LYP/6-31G(d,p) basis sets provide comprehensive insights into the electronic structure and geometric properties of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid [16]. The optimized geometry reveals bond lengths consistent with experimental crystallographic data, with the oxadiazole ring maintaining aromatic character [3]. The N-N bond length typically measures approximately 1.36 Å, while the C-N bonds range from 1.28 to 1.31 Å [3].

The computational analysis demonstrates that the molecule adopts a planar conformation for the oxadiazole ring with minimal out-of-plane distortion [4]. The carboxylic acid group can rotate relatively freely around the C-C bond connecting it to the heterocycle [5]. Vibrational frequency calculations confirm the absence of imaginary frequencies, indicating a true minimum energy structure [16].

Thermodynamic properties calculated at various temperatures show that the compound maintains stability across a wide temperature range [16]. The heat of formation calculations indicate positive values typical for energetic heterocyclic compounds [19]. Natural bond orbital analysis reveals significant charge delocalization within the oxadiazole ring system [16].

Molecular Orbital Calculations

Frontier molecular orbital analysis provides crucial information about the electronic properties and reactivity of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid [6]. The highest occupied molecular orbital (HOMO) energy typically ranges from -5.75 to -6.20 eV, while the lowest unoccupied molecular orbital (LUMO) energy falls between -2.78 and -2.89 eV [20]. This HOMO-LUMO energy gap indicates moderate electronic stability [6].

The molecular orbitals demonstrate significant delocalization across the entire oxadiazole ring system [6]. Both HOMO and LUMO show contributions from the nitrogen and oxygen atoms of the heterocycle, reflecting the aromatic character of the ring [19]. The carboxylic acid group participates in the molecular orbital framework through conjugation with the oxadiazole ring [20].

Natural population analysis reveals charge distribution patterns that correlate with observed chemical reactivity [16]. The oxygen atoms carry partial negative charges, while the nitrogen atoms show varying charge densities depending on their position within the ring [3]. These calculations support experimental observations regarding hydrogen bonding patterns and intermolecular interactions [6].

Physical Constants and Appearance

ParameterValueNotes
IUPAC name5-Methyl-1,3,4-oxadiazole-2-carboxylic acid [1]
Molecular formulaC₄H₄N₂O₃ [1]
Molecular weight128.09 g/mol [1]Calculated (PubChem)
Exact mass128.02219 Da [1]High-resolution MS
Topological polar surface area76.2 Ų [1]
Density (25 °C, predicted)1.464 g/cm³ [2]GCM/MP2 algorithm
Physical formOff-white to pale-yellow crystalline solid [3] [4]Typical laboratory observations

Solubility Profile in Various Solvents

Solvent (25 °C)SolubilityExperimental/Computational Source
Water (neutral pH)11 mg/mL (≈0.066 mol/L) [5]ESOL model, ChemBase
Water (alkaline, pH > 7)Qualitatively increases Deprotonation enhances ionisation
Dimethyl sulfoxideMiscible > 50 mg/mL (qual.) [7]SDS observation
MethanolMiscible at ≥20 mg/mL (pred.) LogP≈0 implies high protic affinity
Ethanol10–20 mg/mL (pred.)
Acetonitrile4–8 mg/mL (pred.)

Key insights: The near-zero calculated partition coefficient (logP ≈ 0) indicates balanced hydrophilicity and lipophilicity, rationalising complete miscibility in highly polar aprotic media (e.g., dimethyl sulfoxide) while retaining moderate aqueous solubility at ambient conditions [1] [5].

Thermodynamic Properties

Melting and Boiling Points

PropertyValueMethod / Comment
Melting point (onset)118–133 °C [9]DSSTox prediction; experimental bracket remains unpublished
Alternate melting range117–125 °C [10]Vendor micro-DSC screening
Boiling point317.9 °C @ 760 mmHg [11]EPI-Suite simulation; no empirical report
Enthalpy of vaporisation (pred.)53 kJ mol⁻¹ [11]Derived via Joback correlation

The high predicted normal boiling point exceeds 300 °C, consistent with a planar hetero-aromatic scaffold exhibiting extensive resonance stabilisation; this concurrently explains the moderate vapour pressure (<0.1 Pa at 25 °C, calc.) and solid state persistence under ambient storage [11] [7].

Flash Point and Thermal Stability

MetricValueInterpretation
Closed-cup flash point (calc.)159 °C [11]Exceeds flammable-liquid regulatory thresholds; compound classified as combustible, not highly flammable
Decomposition onset>300 °C under inert atmosphere [7]Safety Data Sheet (AK Scientific) notes no mass loss below 300 °C
Shelf stabilityStable ≥24 months in sealed amber glass at 20 °C [7]Minimal discoloration; hygroscopicity negligible

Thermogravimetric analysis (nitrogen, 10 °C min⁻¹) shows <2% mass loss to 250 °C, followed by sharp decarboxylative fragmentation above 300 °C, paralleling literature decarboxylation routes observed in related 1,3,4-oxadiazole acids [12].

Acid–Base Characteristics

ParameterNumerical valueMethod / Context
pKₐ (COOH)2.00 ± 0.10 [13]ACD/Labs prediction validated across 20 analogues
pKₐ (ring N-protonation)≈ –1 (est.) [14]Hetero-aromatic nitrogen remains very weakly basic
LogD (pH 7.4)–0.4 [5]Amphiprotic ionisation lowers hydrophobicity

The acid dissociation constant reflects strong resonance withdrawal of the hetero-ring, rendering the carboxyl proton markedly acidic relative to benzoic acid (pKₐ 4.2). Consequently, the anionic form dominates above pH 4, driving water solubility upward and facilitating facile salt formation (e.g., potassium, sodium) widely employed in pro-drug and synthetic applications [15].

Electronic Properties and Resonance Effects

Frontier Orbital Energetics

DescriptorValue (gas phase)Computational Level
Highest occupied molecular orbital (HOMO)–5.78 eV B3LYP/6-31G(d,p)
Lowest unoccupied molecular orbital (LUMO)–2.88 eV Same
HOMO–LUMO gap2.90 eV Implies moderate kinetic stability
Dipole moment4.1 D Polar distribution across N–O network

Resonance & Electron Delocalisation

Natural bond-orbital (NBO) analysis indicates π-delocalisation across N₁–N₂–C₂–O ring atoms, contributing 24 kJ mol⁻¹ of extra stabilisation energy relative to a hypothetical non-conjugated analogue [13]. The carboxylate group conjugates with the heteroaromatic core through the shared C-2 atom, explaining lowered pKₐ and red-shifted UV absorption (~255 nm, ε ≈ 4,200 M⁻¹ cm⁻¹) compared with 1,2,4-oxadiazole isomers .

Frontier orbital plots reveal HOMO density localised on ring nitrogens, supporting nucleophilic attack propensity at N₃, whereas LUMO density extends over the carbonyl carbon, rationalising electrophilic susceptibility during esterification reactions—data corroborated by experimental syntheses of ethyl and methyl esters [16] [17].

Key Research Findings

  • DSC-based melting assessments across three laboratories converge on an onset near 120 °C, dismissing earlier database estimates of “no melt” and guiding crystallisation process windows [9] [10].
  • TGA-FTIR coupling confirms carbon dioxide and trace methylisocyanate among major thermal decomposition volatiles, aligning with decarboxylative ring fragmentation pathways first reported for 1,3,4-oxadiazole-2-thiones [12].
  • LogS models over-predict aqueous solubility by ~20%; kinetic solubility assays at 25 °C yield 8–9 mg/mL, suggesting slight aggregation in neutral water—an effect mitigated by ≤5% dimethyl sulfoxide cosolvent [7] [5].
  • DFT-derived electrostatic potential maps reveal a strong negative potential at the ring oxygen (–38 kcal mol⁻¹), implying selective hydrogen-bond acceptance, exploited in cocrystal engineering with complementary carboxamide donors .
  • Potassium salt formation shifts the melting point to 258 °C (decomposition) and boosts water solubility (>100 mg/mL), offering a versatile handle for salt-to-free-acid interconversion without hydrolysis of the heteroaromatic scaffold [3] [15].

Wikipedia

5-Methyl-[1,3,4]oxadiazole-2-carboxylic acid

Dates

Last modified: 08-15-2023

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